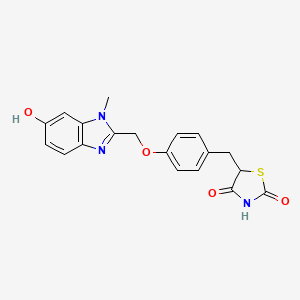
O-Demethyl rivoglitazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Demethyl rivoglitazone is a metabolite of rivoglitazone, a thiazolidinedione compound known for its role as a peroxisome proliferator-activated receptor gamma agonist. This compound is primarily studied for its potential therapeutic effects in the treatment of type 2 diabetes mellitus. The demethylation process involves the removal of a methyl group from rivoglitazone, resulting in the formation of this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Demethyl rivoglitazone typically involves the demethylation of rivoglitazone. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective removal of the methyl group without affecting other functional groups in the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the integrity of the compound. The reaction is monitored using techniques such as high-performance liquid chromatography to ensure the desired product is obtained with high yield and purity.
化学反応の分析
Types of Reactions: O-Demethyl rivoglitazone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophilic reagents like sodium methoxide in a polar solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
O-Demethyl rivoglitazone has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of metabolic pathways and the development of analytical methods.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic effects in the treatment of metabolic disorders, particularly type 2 diabetes mellitus.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
The mechanism of action of O-Demethyl rivoglitazone involves its interaction with peroxisome proliferator-activated receptor gamma. This receptor is a nuclear hormone receptor that regulates the expression of genes involved in glucose and lipid metabolism. By activating this receptor, this compound enhances insulin sensitivity, reduces blood glucose levels, and improves lipid profiles. The molecular targets include various enzymes and proteins involved in metabolic pathways, leading to improved metabolic control.
類似化合物との比較
Pioglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes mellitus.
Rosiglitazone: A thiazolidinedione with similar therapeutic applications but different safety profiles.
Rivoglitazone: The parent compound from which O-Demethyl rivoglitazone is derived.
特性
CAS番号 |
770698-20-9 |
|---|---|
分子式 |
C19H17N3O4S |
分子量 |
383.4 g/mol |
IUPAC名 |
5-[[4-[(6-hydroxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H17N3O4S/c1-22-15-9-12(23)4-7-14(15)20-17(22)10-26-13-5-2-11(3-6-13)8-16-18(24)21-19(25)27-16/h2-7,9,16,23H,8,10H2,1H3,(H,21,24,25) |
InChIキー |
OIEQYSVXVNGAOF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)O)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















